molecular formula C36H28Cl2NiOP2 B13899612 (Bis(2-diphenylphosphinophenyl) ether) dichloronickel

(Bis(2-diphenylphosphinophenyl) ether) dichloronickel

Cat. No.: B13899612
M. Wt: 668.1 g/mol
InChI Key: WQJXLSCKBUFSAH-UHFFFAOYSA-L
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Description

(Bis(2-diphenylphosphinophenyl) ether) dichloronickel is a coordination compound that features a nickel center coordinated by two (2-diphenylphosphinophenyl) ether ligands and two chloride ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bis(2-diphenylphosphinophenyl) ether) dichloronickel typically involves the reaction of nickel(II) chloride with (2-diphenylphosphinophenyl) ether ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the nickel center. The ligands are often prepared separately by reacting diphenylphosphine with diphenyl ether in the presence of a base such as n-butyllithium .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

(Bis(2-diphenylphosphinophenyl) ether) dichloronickel can undergo various types of reactions, including:

    Oxidation: The nickel center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to lower oxidation states.

    Substitution: Ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel(III) complexes, while substitution reactions can produce a variety of nickel complexes with different ligands.

Scientific Research Applications

Chemistry

In chemistry, (Bis(2-diphenylphosphinophenyl) ether) dichloronickel is used as a catalyst in various organic reactions, including cross-coupling reactions. Its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds makes it valuable in synthetic organic chemistry .

Biology and Medicine

While specific applications in biology and medicine are less common, the compound’s catalytic properties could potentially be explored for the synthesis of biologically active molecules.

Industry

In industry, this compound may be used in the production of fine chemicals and pharmaceuticals. Its role as a catalyst can help streamline synthetic processes and improve the efficiency of chemical manufacturing .

Mechanism of Action

The mechanism by which (Bis(2-diphenylphosphinophenyl) ether) dichloronickel exerts its catalytic effects involves the coordination of the nickel center with the reactants. This coordination facilitates the activation of the reactants, allowing for the formation of new chemical bonds. The (2-diphenylphosphinophenyl) ether ligands stabilize the nickel center and enhance its reactivity .

Comparison with Similar Compounds

Similar Compounds

    Xantphos: Another diphosphine ligand with a similar structure but a larger bite angle.

    DPEphos: A related compound with a similar backbone but different substituents.

Uniqueness

(Bis(2-diphenylphosphinophenyl) ether) dichloronickel is unique due to its specific ligand structure, which provides a balance of flexibility and stability. This makes it particularly effective in certain catalytic applications where other ligands may not perform as well .

Properties

Molecular Formula

C36H28Cl2NiOP2

Molecular Weight

668.1 g/mol

IUPAC Name

dichloronickel;[2-(2-diphenylphosphanylphenoxy)phenyl]-diphenylphosphane

InChI

InChI=1S/C36H28OP2.2ClH.Ni/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32;;;/h1-28H;2*1H;/q;;;+2/p-2

InChI Key

WQJXLSCKBUFSAH-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6.Cl[Ni]Cl

Origin of Product

United States

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